4α,5-Dihydro Simvastatin-d6
Description
4α,5-Dihydro Simvastatin-d6 is a deuterium-labeled analog of simvastatin, a statin widely used to lower cholesterol by inhibiting HMG-CoA reductase. This compound is structurally characterized by the saturation of the lactone ring’s α,5 double bond and the incorporation of six deuterium atoms (denoted by "-d6") at specific positions, enhancing its utility as an internal standard in mass spectrometry and pharmacokinetic studies . It is classified as a process-related impurity in simvastatin synthesis, critical for quality control during pharmaceutical manufacturing .
Properties
Molecular Formula |
C₂₅H₃₄D₆O₅ |
|---|---|
Molecular Weight |
426.62 |
Synonyms |
(1S,3S,4aR,7S,8S,8aS)-8-(2-((2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate-d6; Simvastatin impurity K-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Compounds
The following table summarizes key similarities and differences between 4α,5-Dihydro Simvastatin-d6 and related compounds:
Structural and Functional Comparisons
Deuterium Labeling :
- This compound and Para-Hydroxy Atorvastatin-D5 Lactone both incorporate deuterium to serve as isotopic internal standards, minimizing interference in LC-MS analyses . In contrast, 6′-Exomethylene Simvastatin and 4α,5-Dihydropravastatin lack isotopic labels, limiting their use to synthetic intermediates or impurity references .
6′-Exomethylene Simvastatin retains an unsaturated lactone but introduces an exomethylene group, which may influence synthetic pathways .
Analytical Utility: Deuterated compounds like this compound and Desmethyl Hydroxy Cerivastatin-d6 are indispensable for quantifying trace metabolites due to their near-identical chromatographic behavior to non-deuterated analogs . Non-deuterated impurities (e.g., 4α,5-Dihydropravastatin) are primarily used to monitor synthesis purity .
Research Findings and Limitations
- Stability and Handling: this compound likely requires storage at -20°C under inert conditions, akin to Desmethyl Hydroxy Cerivastatin-d6 . Non-deuterated analogs (e.g., 6′-Exomethylene Simvastatin) are stored similarly but lack explicit stability data .
- Synthetic Relevance :
- The exomethylene group in 6′-Exomethylene Simvastatin suggests its role as a precursor in statin derivatization, whereas This compound ’s saturated structure may reflect degradation or incomplete synthesis .
Q & A
Basic Research Questions
Q. What are the key analytical methods for identifying and quantifying 4α,5-Dihydro Simvastatin-d6 in pharmaceutical matrices?
- Methodological Answer : Use reversed-phase HPLC coupled with high-resolution mass spectrometry (HRMS) for precise identification. Calibrate the system with certified reference standards (e.g., pharmacopeial impurities like Simvastatin Acetate Ester or Anhydrosimvastatin ). Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to resolve deuterated analogs from non-deuterated species. Validate specificity, linearity (R² ≥ 0.995), and limit of detection (LOD ≤ 0.1% w/w) per ICH guidelines .
Q. How should researchers handle this compound to ensure stability during experimental workflows?
- Methodological Answer : Store the compound at -20°C in airtight, light-resistant containers to prevent degradation. For in vitro assays, prepare fresh solutions in deuterated solvents (e.g., DMSO-d6) to minimize isotopic exchange. Monitor stability via periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .
Q. What safety protocols are critical when working with this compound in laboratory settings?
- Methodological Answer : Follow GHS hazard guidelines (Category 4 oral toxicity) and OSHA standards. Use nitrile gloves, lab coats, and fume hoods during handling. In case of exposure, rinse skin with soap/water for 15 minutes and seek medical evaluation if ingested. Maintain proper ventilation to avoid aerosol formation .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its metabolic profiling compared to non-deuterated analogs?
- Methodological Answer : Conduct comparative LC-MS/MS studies using human liver microsomes (HLMs) to assess metabolic stability. Track deuterium retention via isotopic peak splitting in mass spectra. Note that deuteration at the 4α,5-position may reduce CYP3A4-mediated oxidation rates due to kinetic isotope effects (KIEs), altering half-life (t₁/₂) and clearance .
Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer : Perform forced degradation studies across pH 1–10 (e.g., HCl, NaOH buffers) at 37°C. Use multivariate analysis (ANOVA) to identify pH-dependent degradation pathways. For example, acidic conditions may hydrolyze the lactone ring, while alkaline conditions promote oxidation. Validate findings with NMR to confirm structural changes .
Q. How can researchers differentiate this compound from its positional isomers or process-related impurities?
- Methodological Answer : Employ chiral chromatography (e.g., CHIRALPAK® AD-H column) with polar organic mobile phases (e.g., ethanol/heptane) to separate diastereomers. Pair with nuclear Overhauser effect (NOE) NMR spectroscopy to confirm stereochemistry. For impurity profiling, reference pharmacopeial guidelines (e.g., USP Simvastatin monographs) to set acceptance thresholds (e.g., ≤0.15% for individual impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
